"Methyl 3-isothiocyanatothiophene-2-carboxylate" molecular weight and formula
"Methyl 3-isothiocyanatothiophene-2-carboxylate" molecular weight and formula
An In-Depth Technical Guide to Methyl 3-isothiocyanatothiophene-2-carboxylate: Synthesis, Properties, and Applications
Introduction
Methyl 3-isothiocyanatothiophene-2-carboxylate is a specialized organic compound featuring a thiophene ring functionalized with both a methyl carboxylate and an isothiocyanate group. This unique combination of functional groups makes it a valuable reagent and building block in the fields of medicinal chemistry and organic synthesis. The thiophene core is a common scaffold in pharmaceuticals, often acting as a bioisostere for a benzene ring, while the highly reactive isothiocyanate group (–N=C=S) serves as a versatile handle for constructing more complex molecules. This guide provides a comprehensive overview of its chemical properties, a detailed protocol for its synthesis, and an exploration of its applications for professionals in research and drug development.
Physicochemical Properties and Structural Analysis
The structural architecture of Methyl 3-isothiocyanatothiophene-2-carboxylate dictates its chemical behavior. The molecule consists of a five-membered aromatic thiophene ring. At the 2-position, a methyl ester group (–COOCH₃) is present, which acts as an electron-withdrawing group. At the adjacent 3-position is the isothiocyanate group (–N=C=S), a key functional moiety known for its electrophilic character. The carbon atom of the isothiocyanate is susceptible to nucleophilic attack, making it a prime site for reactions with amines, thiols, and alcohols to form thioureas, dithiocarbamates, and thiocarbamates, respectively.
Key Data Summary
All quantitative data for Methyl 3-isothiocyanatothiophene-2-carboxylate are summarized in the table below for easy reference.
| Property | Value | Source(s) |
| Molecular Formula | C₇H₅NO₂S₂ | [1] |
| Molecular Weight | 199.25 g/mol | [1] |
| IUPAC Name | methyl 3-isothiocyanato-2-thiophenecarboxylate | [1] |
| CAS Number | 81321-10-0 | [1] |
| Canonical SMILES | COC(=O)C1=C(C=CS1)N=C=S | [1] |
| InChI Key | RKBLURUDWDTMOB-UHFFFAOYSA-N | [1] |
| Appearance | Solid substance | [1] |
Synthesis and Mechanism
The primary route for synthesizing Methyl 3-isothiocyanatothiophene-2-carboxylate involves the conversion of its corresponding amine precursor, Methyl 3-aminothiophene-2-carboxylate.[1] This transformation is a standard method for preparing isothiocyanates from primary amines.
Causality Behind Experimental Choices
The choice of reagent for this conversion is critical. The most common and effective methods involve reacting the primary amine with either thiophosgene (CSCl₂) or a combination of carbon disulfide (CS₂) and a coupling agent.[1][2]
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Thiophosgene: This reagent is highly reactive and typically provides good yields. The reaction proceeds via the formation of an intermediate thiocarbamoyl chloride, which then eliminates hydrogen chloride to form the isothiocyanate. However, thiophosgene is extremely toxic and moisture-sensitive, requiring careful handling in a well-ventilated fume hood.[2]
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Carbon Disulfide: This method involves the initial formation of a dithiocarbamate salt by reacting the amine with CS₂ in the presence of a base.[2] This salt is then treated with a desulfurizing agent (such as ethyl chloroformate or tosyl chloride) to induce elimination and form the isothiocyanate. While generally safer than using thiophosgene, this can be a two-step process.[2]
The use of anhydrous solvents like tetrahydrofuran (THF) or dimethylformamide (DMF) is mandatory for this synthesis.[1] The isothiocyanate functional group is highly reactive toward water, which would lead to the formation of an unstable carbamic acid derivative and subsequent decomposition, drastically reducing the yield.
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of Methyl 3-isothiocyanatothiophene-2-carboxylate.
Experimental Protocol: Synthesis from Methyl 3-aminothiophene-2-carboxylate
This protocol is a representative procedure based on the reaction of a primary amine with thiophosgene.[1][2] Extreme caution must be exercised when handling thiophosgene.
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Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve Methyl 3-aminothiophene-2-carboxylate (1.0 eq) in anhydrous THF (10 mL per gram of amine).
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Inert Atmosphere: Purge the system with dry nitrogen gas for 10-15 minutes to ensure anhydrous conditions.
-
Base Addition: Add a non-nucleophilic base such as triethylamine (1.1 eq) to the solution to act as an acid scavenger.
-
Reagent Addition: Cool the reaction mixture to 0 °C using an ice bath. Add a solution of thiophosgene (1.1 eq) in anhydrous THF dropwise via the dropping funnel over 30 minutes. Maintain the temperature below 5 °C during the addition.
-
Reaction Monitoring: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting amine is fully consumed.
-
Work-up: Upon completion, filter the reaction mixture to remove the triethylamine hydrochloride salt. Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude residue by column chromatography on silica gel, using a hexane/ethyl acetate gradient as the eluent, to yield Methyl 3-isothiocyanatothiophene-2-carboxylate as a solid.[1]
Applications in Research and Drug Development
The utility of Methyl 3-isothiocyanatothiophene-2-carboxylate stems from the strategic placement of its functional groups, making it a valuable intermediate in pharmaceutical and agrochemical research.
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Scaffold for Bioactive Molecules: The thiophene ring is a privileged structure in medicinal chemistry. It is present in numerous approved drugs where it often serves as a bioisosteric replacement for a phenyl ring, potentially improving metabolic stability or modifying binding interactions.[3][4] This compound provides a ready-to-use thiophene scaffold that can be further elaborated.
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Gateway to Thiourea Derivatives: The isothiocyanate group is an excellent electrophile that reacts readily with primary and secondary amines to form substituted thioureas. This reaction is highly efficient and is a cornerstone of combinatorial chemistry for generating large libraries of compounds for high-throughput screening. Many thiourea-containing molecules exhibit a wide range of biological activities, including antiviral, antibacterial, and anticancer properties.
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Precursor for Heterocyclic Synthesis: The dual functionality of the molecule allows for its use in cyclization reactions to form novel heterocyclic systems. The isothiocyanate can react with nucleophiles, and the adjacent ester group can be modified or involved in subsequent ring-closing steps, leading to complex molecular architectures like thienopyrimidines, which are investigated for various medicinal applications.[4][5] The precursor, Methyl 3-aminothiophene-2-carboxylate, is explicitly noted as a key building block for drugs targeting neurological and cardiovascular diseases, highlighting the therapeutic potential of this chemical family.[5]
Conclusion
Methyl 3-isothiocyanatothiophene-2-carboxylate is a highly functionalized building block with significant potential for researchers in drug discovery and organic synthesis. Its defined physicochemical properties, established synthetic route, and the versatile reactivity of its isothiocyanate group make it an important tool for creating novel molecular entities. The strategic combination of a biologically relevant thiophene core with a reactive chemical handle ensures its continued application in the development of new therapeutic agents and other advanced materials.
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Organic Chemistry Portal. Isothiocyanate synthesis by substitution. Accessed January 31, 2026. [Link]
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